

An In-depth Technical Guide to the Thermochemical Analysis of 3-Fluorophenoxyacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Fluorophenoxyacetonitrile**

Cat. No.: **B152428**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental thermochemical data for **3-Fluorophenoxyacetonitrile** has not been published. The following guide presents a comprehensive framework for the thermochemical analysis of this compound, outlining established experimental and computational methodologies. The quantitative data presented herein is hypothetical and serves to illustrate the application of these techniques.

Introduction

3-Fluorophenoxyacetonitrile is a molecule of interest in medicinal chemistry and materials science due to the presence of a fluorophenoxy group and a nitrile moiety, which can influence its reactivity, stability, and intermolecular interactions. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and computational modeling in drug design and materials science. This guide provides a detailed overview of the key thermochemical parameters and the methodologies to determine them.

Core Thermochemical Parameters

The primary thermochemical properties of interest for **3-Fluorophenoxyacetonitrile** are:

- Enthalpy of Formation (ΔH_f°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[\[1\]](#)[\[2\]](#) This fundamental property

is crucial for calculating the enthalpy changes of various reactions involving the compound.

- Enthalpy of Combustion (ΔH_c°): The heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions.[3]
- Enthalpy of Sublimation ($\Delta H_{\text{sub}}^\circ$): The heat required to transform one mole of a substance from a solid to a gaseous state.
- Enthalpy of Vaporization ($\Delta H_{\text{vap}}^\circ$): The heat required to transform one mole of a substance from a liquid to a gaseous state.
- Vapor Pressure: The pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases at a given temperature.[4][5]

Experimental Methodologies and Hypothetical Data

Combustion Calorimetry

Experimental Protocol:

The standard molar enthalpy of formation of **3-Fluorophenoxyacetonitrile** in the crystalline state, $\Delta H_f^\circ(\text{cr})$, can be determined using static bomb calorimetry.

- A pellet of **3-Fluorophenoxyacetonitrile** of known mass is placed in a crucible within a high-pressure stainless steel vessel (the "bomb").
- The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.
- A small amount of water is added to the bomb to ensure that the combustion products are in a well-defined state.
- The bomb is then submerged in a known mass of water in a calorimeter.
- The sample is ignited, and the temperature change of the water is meticulously recorded.
- The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.[3][6][7]

Hypothetical Data for **3-Fluorophenoxyacetonitrile**:

Parameter	Hypothetical Value	Units
Molar mass	151.13	g/mol
Standard molar energy of combustion, $\Delta U_c^\circ(\text{cr})$	-3850.2 ± 1.5	kJ/mol
Standard molar enthalpy of combustion, $\Delta H_c^\circ(\text{cr})$	-3855.8 ± 1.5	kJ/mol
Standard molar enthalpy of formation, $\Delta H_f^\circ(\text{cr})$	-150.3 ± 2.0	kJ/mol

Vapor Pressure and Enthalpy of Sublimation/Vaporization

Experimental Protocol (Knudsen Effusion Method):

The vapor pressure of **3-Fluorophenoxyacetonitrile** can be measured using the Knudsen effusion method, which is suitable for low-volatility substances.

- A sample of the compound is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.
- The cell is placed in a high-vacuum chamber.
- The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at different temperatures.
- The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
- The enthalpy of sublimation or vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Hypothetical Vapor Pressure Data for **3-Fluorophenoxyacetonitrile**:

Temperature (K)	Hypothetical Vapor Pressure (Pa)
298.15	0.5
303.15	1.0
308.15	2.0
313.15	3.8
318.15	7.0

Hypothetical Enthalpies of Phase Change:

Parameter	Hypothetical Value	Units
Standard molar enthalpy of sublimation, $\Delta H_{\text{sub}}^\circ(298.15 \text{ K})$	85.2 ± 1.0	kJ/mol
Standard molar enthalpy of vaporization, $\Delta H_{\text{vap}}^\circ(298.15 \text{ K})$	65.7 ± 0.8	kJ/mol

Computational Thermochemistry

In the absence of experimental data, or to complement it, computational methods can provide valuable estimates of thermochemical properties.^[8] High-level quantum chemical calculations, such as the G3 or G4 composite methods, can be employed to calculate the gas-phase enthalpy of formation.^[9]

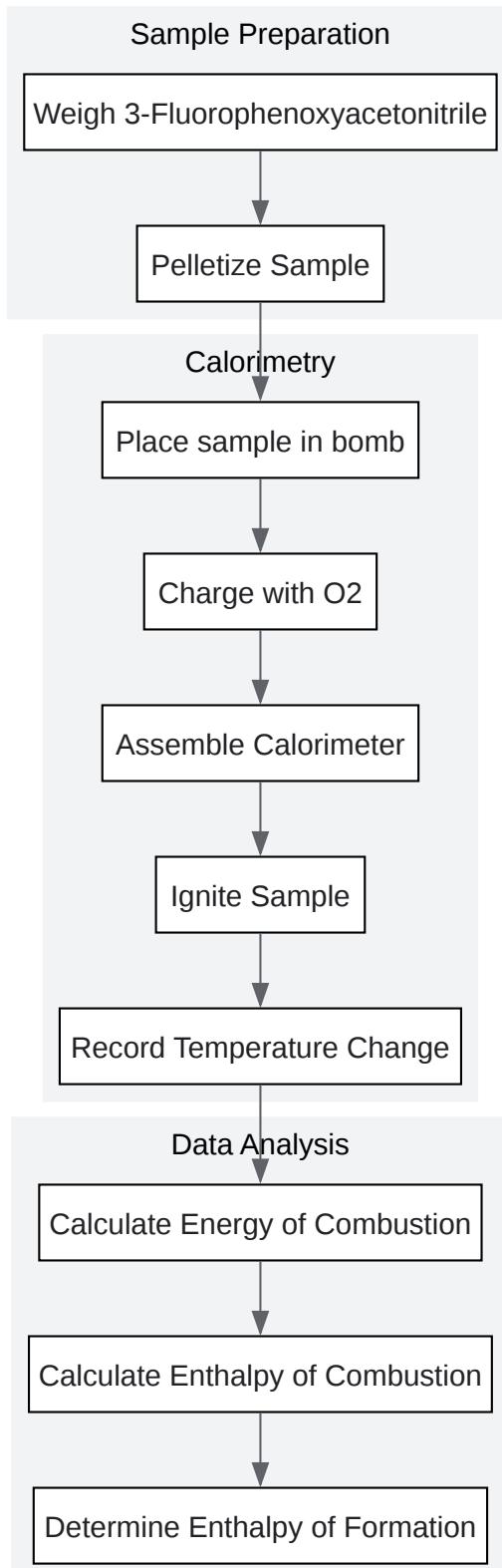
Computational Protocol:

- The 3D structure of the **3-Fluorophenoxyacetonitrile** molecule is optimized using a suitable level of theory (e.g., B3LYP/6-31G*).
- Vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to calculate thermal corrections.

- Single-point energy calculations are performed using a high level of theory (e.g., CCSD(T)) with a large basis set.
- The gas-phase enthalpy of formation is then calculated using isodesmic or atomization reactions, which help to reduce computational errors.[\[10\]](#)

Hypothetical Computational Data for **3-Fluorophenoxyacetonitrile**:

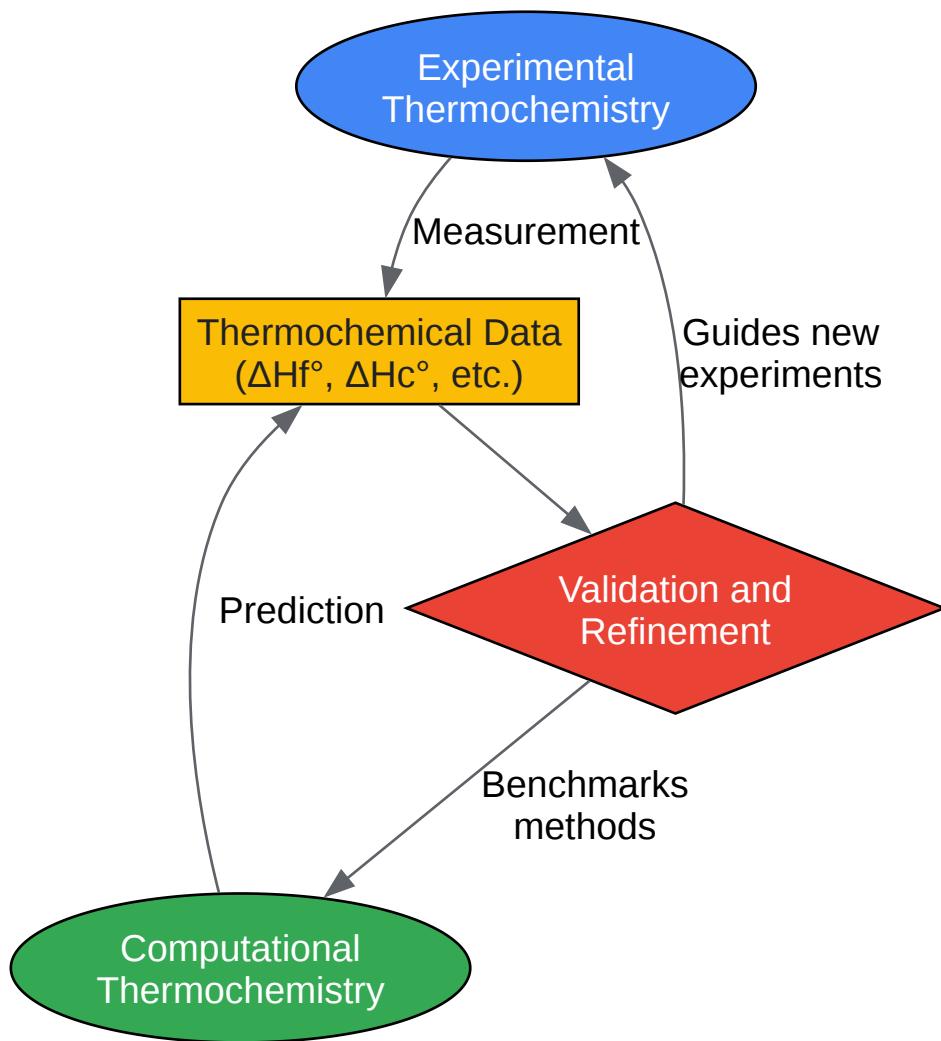
Parameter	Hypothetical Value	Units
Gas-phase enthalpy of formation, $\Delta H_f^\circ(g)$ (G3)	-65.1 ± 5.0	kJ/mol


Summary of Thermochemical Data

The following table summarizes the hypothetical thermochemical data for **3-Fluorophenoxyacetonitrile**.

Parameter	State	Hypothetical Value	Units
Standard molar enthalpy of formation	Crystalline	-150.3 ± 2.0	kJ/mol
Standard molar enthalpy of formation	Gas	-65.1 ± 5.0	kJ/mol
Standard molar enthalpy of combustion	Crystalline	-3855.8 ± 1.5	kJ/mol
Standard molar enthalpy of sublimation		85.2 ± 1.0	kJ/mol
Standard molar enthalpy of vaporization		65.7 ± 0.8	kJ/mol

Visualizations


Experimental Workflow for Combustion Calorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Interplay of Experimental and Computational Thermochemistry

[Click to download full resolution via product page](#)

Caption: The synergistic relationship between experimental and computational approaches.

Conclusion

While specific experimental data for **3-Fluorophenoxyacetonitrile** is currently unavailable, this guide provides a robust framework for its thermochemical characterization. The outlined

experimental and computational methodologies are well-established for obtaining reliable thermochemical data, which is indispensable for the safe and efficient application of this compound in research and development. The hypothetical data presented herein serves as a practical illustration of the expected values and their significance. Future experimental and computational studies are encouraged to establish a definitive thermochemical profile for **3-Fluorophenoxyacetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 2. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. sweet.ua.pt [sweet.ua.pt]
- 5. docenti.unina.it [docenti.unina.it]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Analysis of 3-Fluorophenoxyacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152428#thermochemical-analysis-of-3-fluorophenoxyacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com